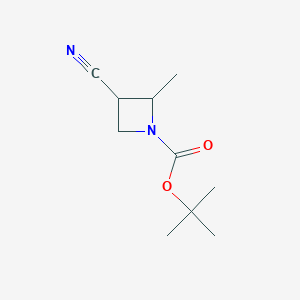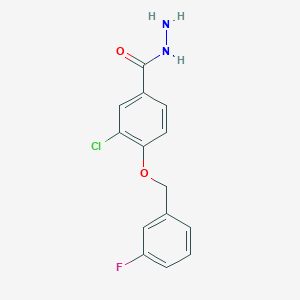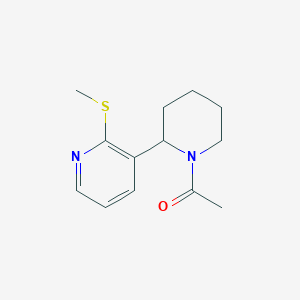
(3-(2-Fluoropyridin-3-yl)phenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(2-Fluoropyridin-3-yl)phenyl)methanol: is an organic compound with the molecular formula C12H10FNO and a molecular weight of 203.21 g/mol It consists of a phenyl group attached to a methanol moiety, which is further substituted with a fluoropyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-(2-Fluoropyridin-3-yl)phenyl)methanol typically involves the reaction of a fluoropyridine derivative with a phenylmethanol precursor. One common method involves the nucleophilic substitution reaction where a fluoropyridine reacts with a phenylmethanol under basic conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the substitution.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (3-(2-Fluoropyridin-3-yl)phenyl)methanol can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides under basic or acidic conditions.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: (3-(2-Fluoropyridin-3-yl)phenyl)methanol is used as an intermediate in the synthesis of more complex organic molecules.
Biology: In biological research, this compound can be used as a building block for the synthesis of bioactive molecules. Its fluoropyridinyl group is known to enhance the biological activity and metabolic stability of compounds, making it a valuable tool in drug discovery .
Medicine: Its structure allows for the exploration of various pharmacophores, which can lead to the development of novel therapeutics for diseases such as cancer and infectious diseases .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the development of advanced materials with specific functionalities .
Mechanism of Action
The mechanism of action of (3-(2-Fluoropyridin-3-yl)phenyl)methanol depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes, receptors, and ion channels. The fluoropyridinyl group can enhance binding affinity and selectivity towards these targets, leading to improved therapeutic efficacy . The phenylmethanol moiety can also contribute to the compound’s overall pharmacokinetic properties, such as solubility and metabolic stability .
Comparison with Similar Compounds
(2-Fluoropyridin-3-yl)(phenyl)methanol: Similar structure but with different substitution patterns on the pyridine ring.
(3-(2-Chloropyridin-3-yl)phenyl)methanol: Chlorine atom instead of fluorine, which can lead to different chemical and biological properties.
(3-(2-Bromopyridin-3-yl)phenyl)methanol:
Uniqueness: (3-(2-Fluoropyridin-3-yl)phenyl)methanol is unique due to the presence of the fluoropyridinyl group, which imparts distinct chemical and biological properties. The fluorine atom can enhance the compound’s metabolic stability and binding affinity to molecular targets, making it a valuable tool in various research and industrial applications .
Properties
CAS No. |
1349716-59-1 |
|---|---|
Molecular Formula |
C12H10FNO |
Molecular Weight |
203.21 g/mol |
IUPAC Name |
[3-(2-fluoropyridin-3-yl)phenyl]methanol |
InChI |
InChI=1S/C12H10FNO/c13-12-11(5-2-6-14-12)10-4-1-3-9(7-10)8-15/h1-7,15H,8H2 |
InChI Key |
IORRRYWAWCOMJK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=C(N=CC=C2)F)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


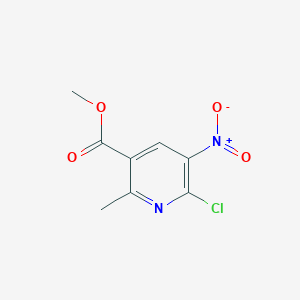
![{4-Methoxybicyclo[2.2.2]octan-1-yl}methanamine](/img/structure/B13001995.png)


![4,4-Difluoro-6-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B13002012.png)
![Tert-butyl 5-(hydroxymethyl)-2-azabicyclo[3.1.1]heptane-2-carboxylate](/img/structure/B13002017.png)
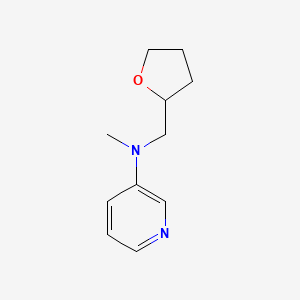
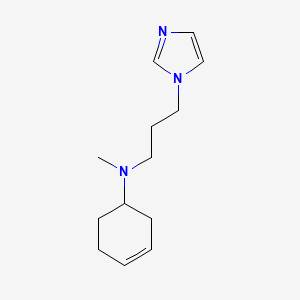
![7-Bromo-6,8-dimethylpyrido[2,3-b]pyrazine](/img/structure/B13002042.png)
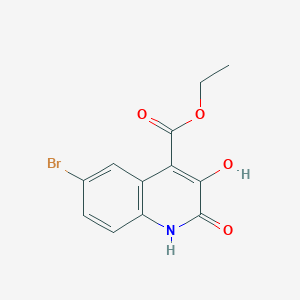
![7-Chloro-5-methylthiazolo[4,5-d]pyrimidine](/img/structure/B13002050.png)
